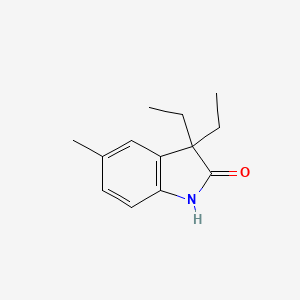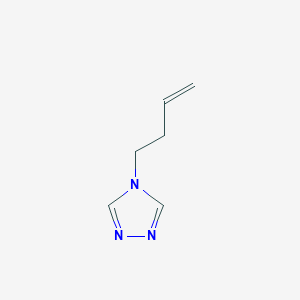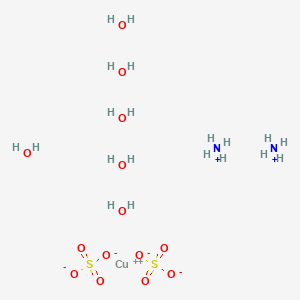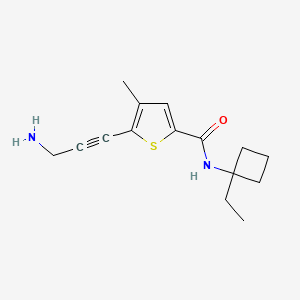
4-Bromo-2-fluoro-6-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C7H4BrFINO It is a halogenated benzamide derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-iodobenzamide typically involves the reaction of 3-bromo-2-fluoro-6-iodobenzoyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction is carried out by adding a solution of 3-bromo-2-fluoro-6-iodobenzoyl chloride dropwise to a solution of ammonia in THF at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-6-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-6-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated benzamides’ biological activity and their potential as pharmaceutical agents.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-fluoro-6-iodobenzamide
- 4-Bromo-1-fluoro-2-iodobenzene
- 2-Amino-4-bromo-3-fluoro-5-iodobenzamide
Uniqueness
4-Bromo-2-fluoro-6-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .
Eigenschaften
Molekularformel |
C7H4BrFINO |
|---|---|
Molekulargewicht |
343.92 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-6-iodobenzamide |
InChI |
InChI=1S/C7H4BrFINO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI-Schlüssel |
JVWFNPDUSAFOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=O)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)



![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)




